3-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)aniline
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Overview
Description
3-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C8H6BrClF3N. This compound is characterized by the presence of bromine, chlorine, and trifluoroethyl groups attached to an aniline ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 3-bromo-5-chloroaniline with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation reactions can produce quinones or other oxidized compounds .
Scientific Research Applications
3-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target and modulate its activity, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
3-Bromoaniline: Similar structure but lacks the chlorine and trifluoroethyl groups.
5-Chloro-2-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a trifluoroethyl group.
4-Bromo-3-(trifluoromethyl)aniline: Similar but with different positions of the bromine and trifluoromethyl groups
Uniqueness
3-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both bromine and chlorine atoms along with the trifluoroethyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H6BrClF3N |
---|---|
Molecular Weight |
288.49 g/mol |
IUPAC Name |
3-bromo-5-chloro-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H6BrClF3N/c9-5-1-6(10)3-7(2-5)14-4-8(11,12)13/h1-3,14H,4H2 |
InChI Key |
AFLICEDWVQDDPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)NCC(F)(F)F |
Origin of Product |
United States |
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